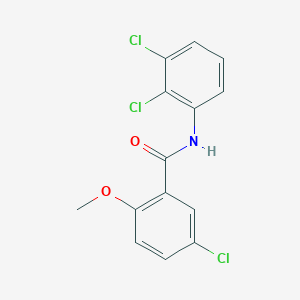
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. BPA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that BPA may have significant biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but recent studies have suggested that it may act as a selective inhibitor of certain enzymes involved in cancer and inflammation pathways. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have significant biochemical and physiological effects, particularly in cancer and inflammation pathways. Studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have applications in other areas of research, such as drug delivery and imaging.
Conclusion
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a small molecule that has been of interest in scientific research due to its potential therapeutic applications. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, and recent studies have shown that it may have significant biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-methylphenoxy)acetyl chloride with N-(3-pyridinylmethyl)amine in the presence of a base. Both methods have been shown to yield 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in good yields and purity.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have anti-tumor and anti-inflammatory effects, making it a promising candidate for further research.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)



